(2S)-Octyl-α-hydroxyglutarate: A Technical Guide for Researchers and Drug Development Professionals
(2S)-Octyl-α-hydroxyglutarate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(2S)-Octyl-α-hydroxyglutarate is a pivotal research tool for investigating a wide array of cellular processes, including metabolic signaling, epigenetics, and the hypoxia response. As a cell-permeable ester of L-2-hydroxyglutarate (L-2-HG), it provides a direct method for elevating intracellular levels of this critical oncometabolite. This guide offers an in-depth exploration of the chemical properties, biological activity, and experimental applications of (2S)-Octyl-α-hydroxyglutarate, designed to empower researchers in oncology, metabolic diseases, and drug discovery.
L-2-HG, along with its enantiomer D-2-hydroxyglutarate, is recognized as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases[1][2]. These enzymes play crucial roles in regulating gene expression and cellular signaling. The octyl ester moiety of (2S)-Octyl-α-hydroxyglutarate enhances its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases are believed to cleave the octyl group, releasing L-2-hydroxyglutarate to exert its biological effects. This targeted delivery system is invaluable for studying the downstream consequences of elevated L-2-HG in a controlled and dose-dependent manner.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of (2S)-Octyl-α-hydroxyglutarate is fundamental to its effective use in experimental settings. These properties dictate its handling, storage, and formulation for in vitro and in vivo studies.
| Property | Value | Source |
| Synonyms | (2S)-Octyl-2-HG, Octyl-(S)-2-hydroxyglutarate, 1-Octyl-L-2-hydroxyglutarate | Cayman Chemical, Sigma-Aldrich |
| CAS Number | 1391194-64-1 | Cayman Chemical, Sigma-Aldrich |
| Molecular Formula | C₁₃H₂₄O₅ | Cayman Chemical, Sigma-Aldrich |
| Molecular Weight | 260.33 g/mol | Cayman Chemical, Sigma-Aldrich |
| Appearance | White to beige powder/crystalline solid | Sigma-Aldrich, Cayman Chemical |
| Purity | ≥95% (HPLC) | Sigma-Aldrich, Cayman Chemical |
| Solubility | DMSO: ~2-10 mg/mL; Ethanol: ~20 mg/mL; DMF: ~10 mg/mL; PBS (pH 7.2): ~1 mg/mL | Cayman Chemical, Sigma-Aldrich |
| Storage | Store at -20°C as a solid. Solutions are unstable and should be prepared fresh. | Selleck Chemicals |
Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases
The primary mechanism of action of (2S)-Octyl-α-hydroxyglutarate, following its intracellular conversion to L-2-hydroxyglutarate, is the competitive inhibition of α-ketoglutarate-dependent dioxygenases. L-2-HG is structurally analogous to the endogenous substrate α-ketoglutarate, allowing it to bind to the active site of these enzymes without facilitating the catalytic reaction. This leads to a functional inhibition of a broad class of enzymes that are critical for cellular homeostasis.
Key families of α-KG-dependent dioxygenases inhibited by L-2-hydroxyglutarate include:
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Prolyl Hydroxylases (PHDs): These enzymes are central to the cellular oxygen-sensing pathway. By hydroxylating proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), PHDs mark it for proteasomal degradation under normoxic conditions. Inhibition of PHDs by L-2-HG leads to the stabilization of HIF-1α, even in the presence of oxygen, a state often referred to as "pseudo-hypoxia."[1][3][4] The stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen. L-2-hydroxyglutarate has been shown to be a more potent inhibitor of PHDs than its D-enantiomer[5]. The IC50 value for the inhibition of PHDs by the L-form of 2-HG is approximately 419 ± 150 μM[1][4].
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Jumonji C (JmjC) domain-containing histone demethylases: This large family of enzymes removes methyl groups from histone tails, thereby playing a critical role in epigenetic regulation of gene expression. Inhibition of these demethylases by L-2-HG can lead to global changes in histone methylation patterns, altering chromatin structure and gene transcription.
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Ten-Eleven Translocation (TET) family of DNA hydroxylases: TET enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. By inhibiting TET enzymes, L-2-HG can lead to hypermethylation of DNA, another crucial layer of epigenetic control.
The following diagram illustrates the core mechanism of action:
Caption: Intracellular conversion and inhibitory action of (2S)-Octyl-α-hydroxyglutarate.
Experimental Protocols and Applications
The cell-permeable nature of (2S)-Octyl-α-hydroxyglutarate makes it a versatile tool for a variety of cell-based and in vitro assays.
Cell-Based Assays: Induction of Intracellular L-2-Hydroxyglutarate
A primary application of (2S)-Octyl-α-hydroxyglutarate is to artificially elevate intracellular L-2-HG levels to mimic pathological states or to study its physiological roles.
Protocol for Cell Treatment:
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Preparation of Stock Solution: Prepare a high-concentration stock solution of (2S)-Octyl-α-hydroxyglutarate in a suitable solvent such as DMSO. For example, a 100 mM stock can be prepared by dissolving 26.03 mg of the compound in 1 mL of DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
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Treatment: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that is toxic to the cells (typically <0.1%). A vehicle control (medium with the same concentration of solvent) should always be included.
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Incubation: Treat the cells with the (2S)-Octyl-α-hydroxyglutarate-containing medium for the desired duration. The optimal incubation time will depend on the specific cell type and the biological process being investigated.
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Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for HIF-1α stabilization, mass spectrometry for metabolite analysis, or chromatin immunoprecipitation (ChIP) for histone methylation analysis.
Causality Behind Experimental Choices:
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Use of an Ester Prodrug: L-2-hydroxyglutarate itself is a charged molecule and has poor cell permeability. The octyl ester neutralizes the charge and increases lipophilicity, dramatically improving its ability to cross the cell membrane.
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Fresh Preparation of Working Solutions: The ester linkage in (2S)-Octyl-α-hydroxyglutarate can be susceptible to hydrolysis in aqueous solutions over time. Preparing working solutions fresh from a frozen stock ensures consistent and accurate dosing.
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Vehicle Control: The use of a vehicle control is essential to distinguish the effects of the compound from any potential effects of the solvent.
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
To directly assess the inhibitory potential of L-2-hydroxyglutarate on PHD activity, an in vitro assay can be performed. This typically involves a purified recombinant PHD enzyme, a peptide substrate corresponding to the hydroxylation site on HIF-1α, and the necessary co-factors.
Exemplary In Vitro PHD Assay Protocol:
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Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.5), recombinant PHD enzyme (e.g., PHD2), a synthetic HIF-1α peptide substrate, and co-factors including Fe(II) and ascorbate.
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Inhibitor Addition: Add varying concentrations of L-2-hydroxyglutarate (or other test compounds) to the reaction mixture. A no-inhibitor control is essential.
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Initiation of Reaction: Initiate the reaction by adding the co-substrate, α-ketoglutarate.
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Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
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Termination and Detection: Terminate the reaction and measure the extent of peptide hydroxylation. This can be achieved through various methods, including mass spectrometry to detect the mass shift due to hydroxylation, or antibody-based methods (e.g., ELISA) using an antibody specific to the hydroxylated peptide.
Self-Validating System:
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The inclusion of a positive control (a known PHD inhibitor) and a negative control (no inhibitor) validates the assay's ability to detect both inhibition and basal enzyme activity.
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The signal should be dependent on the presence of all key components (enzyme, substrate, α-KG, Fe(II)), confirming the specificity of the reaction.
The following diagram outlines a general workflow for a cell-based experiment using (2S)-Octyl-α-hydroxyglutarate:
Caption: A generalized workflow for cell-based experiments using (2S)-Octyl-α-hydroxyglutarate.
Conclusion
(2S)-Octyl-α-hydroxyglutarate is an indispensable tool for researchers seeking to understand the multifaceted roles of L-2-hydroxyglutarate in health and disease. Its ability to reliably increase intracellular L-2-HG levels provides a powerful platform for dissecting the downstream consequences of α-KG-dependent dioxygenase inhibition. By carefully considering its chemical properties and employing rigorously controlled experimental designs, scientists can leverage this compound to uncover novel insights into cancer metabolism, epigenetic regulation, and the cellular response to hypoxia, ultimately paving the way for new therapeutic strategies.
References
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Tyrakis, P. A., et al. (2021). Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. Journal of Biological Chemistry, 298(2), 101501. [Link]
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The Roles of 2-Hydroxyglutarate. (2021). Frontiers in Cell and Developmental Biology. [Link]
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Intlekofer, A. M., et al. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. Cell Metabolism, 22(2), 304-311. [Link]
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Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. (2022). PubMed. [Link]
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The Roles of 2-Hydroxyglutarate. (2021). PubMed Central. [Link]
Sources
- 1. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 5. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
